An In-depth Technical Guide to 3,4'-Dinitrobiphenyl: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3,4'-Dinitrobiphenyl: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4'-dinitrobiphenyl, a nitroaromatic compound with significance in synthetic chemistry. This document delves into its chemical structure, physicochemical properties, synthesis methodologies, and toxicological profile, offering valuable insights for professionals in research and development.
Molecular Structure and Identification
3,4'-Dinitrobiphenyl is an organic compound featuring a biphenyl backbone substituted with two nitro groups at the 3 and 4' positions. This specific substitution pattern dictates its chemical reactivity and physical properties.
The fundamental identifiers for 3,4'-dinitrobiphenyl are summarized in the table below for precise identification and referencing in a laboratory setting.
| Identifier | Value | Source |
| IUPAC Name | 1-nitro-3-(4-nitrophenyl)benzene | [1] |
| CAS Number | 6311-43-9 | [1][2] |
| Molecular Formula | C₁₂H₈N₂O₄ | [1][2] |
| Molecular Weight | 244.20 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=CC=C([C=C2)[O-] | |
| InChI | InChI=1S/C12H8N2O4/c15-13(16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(17)18/h1-8H | [1] |
digraph "3,4'-Dinitrobiphenyl" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; N2 [label="N", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; O4 [label="O", fontcolor="#EA4335"];
// Phenyl ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Phenyl ring 2 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Biphenyl link C1 -- C7;
// Nitro group 1 C3 -- N1; N1 -- O1 [label="+", fontcolor="#EA4335"]; N1 -- O2 [label="-", fontcolor="#EA4335"];
// Nitro group 2 C10 -- N2; N2 -- O3 [label="+", fontcolor="#EA4335"]; N2 -- O4 [label="-", fontcolor="#EA4335"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"];
C7 [pos="-2.4,0!"]; C8 [pos="-3.6,0.7!"]; C9 [pos="-4.8,0!"]; C10 [pos="-4.8,-1.4!"]; C11 [pos="-3.6,-2.1!"]; C12 [pos="-2.4,-1.4!"];
N1 [pos="2.4,2.8!"]; O1 [pos="3.4,2.4!"]; O2 [pos="2.4,3.8!"];
N2 [pos="-6.0,-2.1!"]; O3 [pos="-6.8,-1.7!"]; O4 [pos="-6.0,-3.1!"]; }
Caption: Chemical structure of 3,4'-Dinitrobiphenyl.
Physicochemical Properties
The physical and chemical properties of 3,4'-dinitrobiphenyl are crucial for its handling, application, and analysis.
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; soluble in hot alcohol, benzene, and acetic acid. | [3] |
| XLogP3 | 3.7 | [1] |
Synthesis of 3,4'-Dinitrobiphenyl
The synthesis of unsymmetrical dinitrobiphenyls like the 3,4'-isomer can be achieved through several established cross-coupling methodologies. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction provides a route to unsymmetrical biaryls through the reaction of a diazonium salt with an aromatic compound.[4][5] A study of the Gomberg-Bachmann reaction of 3-nitrobenzenediazonium chloride with nitrobenzene has shown the formation of a mixture of dinitrobiphenyl isomers. The product ratio was found to be 31% 3,2'-, 25% 3,3'-, and 44% 3,4'-dinitrobiphenyl.[6] This indicates that while the Gomberg-Bachmann reaction can produce the desired 3,4'-isomer, it necessitates a subsequent purification step to isolate it from the other isomers.
Reaction Scheme:
Caption: Isomer distribution from the Gomberg-Bachmann reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[7][8][9] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. For the synthesis of 3,4'-dinitrobiphenyl, this would typically involve the coupling of 3-nitrophenylboronic acid with 1-halo-4-nitrobenzene or vice versa. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.[7][10]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst), a suitable ligand (if necessary), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system, which can be a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically between 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous work-up. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 3,4'-dinitrobiphenyl.
Ullmann Condensation
The Ullmann condensation is a classical method for the synthesis of biaryl compounds, involving the copper-catalyzed coupling of two aryl halides.[11][12] While traditionally used for symmetrical biaryls, modifications can allow for the synthesis of unsymmetrical products. The reaction typically requires high temperatures and polar aprotic solvents. For 3,4'-dinitrobiphenyl, this could involve the cross-coupling of a 3-halonitrobenzene with a 4-halonitrobenzene in the presence of a copper catalyst. Careful control of reaction conditions is necessary to manage side reactions.[3]
Spectral Properties
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on each phenyl ring will exhibit splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons. The exact chemical shifts and coupling constants are highly dependent on the electronic environment created by the nitro groups.
-
¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the biphenyl system, unless there is accidental overlap. The carbons directly attached to the nitro groups are expected to be significantly deshielded and appear at lower field.
Infrared (IR) Spectroscopy
The IR spectrum of 3,4'-dinitrobiphenyl is expected to show characteristic absorption bands for the nitro groups and the aromatic rings.[13][14]
-
N-O Asymmetric Stretch: Strong absorption band in the region of 1550–1475 cm⁻¹.
-
N-O Symmetric Stretch: Strong absorption band in the region of 1360–1290 cm⁻¹.
-
C-H Stretch (Aromatic): Bands in the region of 3100–3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900–675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 3,4'-dinitrobiphenyl is expected to show absorption maxima corresponding to π → π* transitions within the conjugated biphenyl system. The presence of the nitro groups, which are strong chromophores, will influence the position and intensity of these absorptions.[15][16] The extended conjugation of the biphenyl system generally results in a bathochromic (red) shift compared to substituted benzenes.
Reactivity and Potential Applications
The primary reactivity of 3,4'-dinitrobiphenyl lies in the reduction of its nitro groups to form 3,4'-diaminobiphenyl. This diamine is a valuable monomer in the synthesis of high-performance polymers such as polyamides and polyimides.[3][17][18] These polymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace, electronics, and automotive industries.[18] The unsymmetrical nature of the 3,4'-diaminobiphenyl monomer can influence the properties of the resulting polymers, potentially leading to improved solubility and processing characteristics compared to polymers derived from symmetrical diamines.[18]
Toxicology and Safety
3,4'-Dinitrobiphenyl is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
While specific toxicological data for 3,4'-dinitrobiphenyl is limited, related nitroaromatic compounds are known to have various toxic effects. For instance, chronic exposure to high concentrations of 4-nitrobiphenyl in workers has been linked to effects on the nervous system, liver, and kidneys.[5] It is crucial to handle 3,4'-dinitrobiphenyl with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
3,4'-Dinitrobiphenyl is a key synthetic intermediate whose value lies primarily in its conversion to 3,4'-diaminobiphenyl for the production of advanced polymers. While several synthetic routes exist for its preparation, the Gomberg-Bachmann reaction offers a direct, albeit non-selective, method, while Suzuki-Miyaura and Ullmann couplings represent more controlled approaches. A thorough understanding of its chemical properties and safe handling procedures is essential for its effective use in research and development. Further investigation into its specific spectral characteristics and toxicological profile would be beneficial for the scientific community.
References
- Supporting information - The Royal Society of Chemistry. (URL not available)
- Gomberg-Bachmann reaction | Request PDF.
- 3,4'-DINITROBIPHENYL — Chemical Substance Inform
- 3,4'-Dinitrobiphenyl | C12H8N2O4 | CID 22764 - PubChem. National Institutes of Health. (URL not available)
- The Formation of 3,3'-Dinitrobiphenyl: A Technical Guide to Reaction Mechanisms and Synthesis - Benchchem. (URL not available)
- Technical Support Center: Ullmann Coupling for Dinitrobiphenyl Synthesis - Benchchem. (URL not available)
- Ullmann condens
- Gomberg–Bachmann reaction - Wikipedia. (URL not available)
- 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a | Download Table. (URL not available)
- Suzuki-Miyaura Coupling - Organic Synthesis. (URL not available)
- Gomberg-Bachmann reaction - chemeurope.com. (URL not available)
- SAFETY DATA SHEET - Chem Service. (2015, August 13). (URL not available)
- The Ullman Biaryl Synthesis. Part I. Atypical Products of Syntheses of 2,4- Dinitrobiphenyl and Related Compounds. - RSC Publishing. (URL not available)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL not available)
- SAFETY DATA SHEET - Fisher Scientific. (URL not available)
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14). (URL not available)
- ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC. (2026, February 16).
- The Suzuki Reaction - Andrew G Myers Research Group. (URL not available)
- Ullmann Reaction - Organic Chemistry Portal. (URL not available)
- 4-Nitrobiphenyl(92-93-3) 13C NMR spectrum - ChemicalBook. (URL not available)
- Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC.
- NMR Coupling Constants - Chemical Instrument
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL not available)
- Proton NMR chemical shifts and coupling constants for brain metabolites. (URL not available)
- Table of Characteristic IR Absorptions. (URL not available)
- A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6) - Srini Chem. (2025, September 25). (URL not available)
- Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF.
- 4,4'-Dinitrobiphenyl - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not available)
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). (URL not available)
- Polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. 3. Property control for polymer blends and copolymerization of fluorinated polyimides | Macromolecules.
- IR Chart. (URL not available)
- Gomberg-Bachmann Reaction Mechanism | Organic Chemistry - YouTube. (2023, December 20). (URL not available)
- UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)
- 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf. (2004, January 15).
- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. (URL not available)
- The Role of 3,4-Diaminopyridine in Pharmaceutical Synthesis: A Supplier's Insight. (URL not available)
- Application Notes and Protocols: 2,4'-Dinitrobiphenyl in Materials Science - Benchchem. (URL not available)
- Interpreting UV-Vis Spectra - University of Toronto Scarborough. (URL not available)
- IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (URL not available)
- 2.3: UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. (2022, October 4). (URL not available)
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2023, November 6). (URL not available) available)
Sources
- 1. 3,4'-Dinitrobiphenyl | C12H8N2O4 | CID 22764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. Gomberg-Bachmann_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
